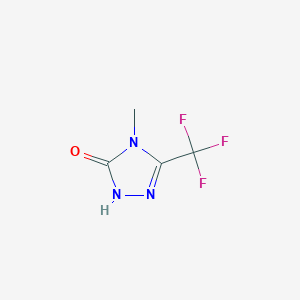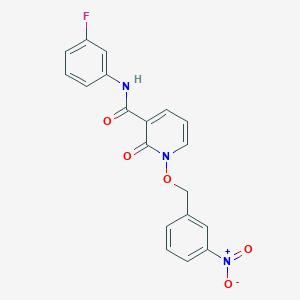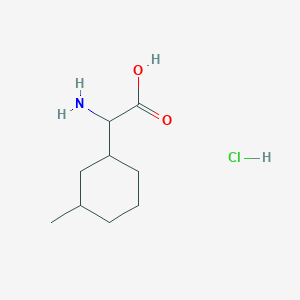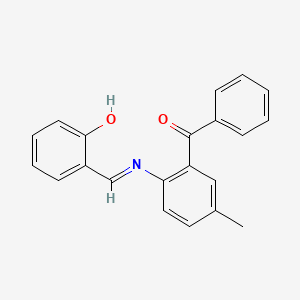
4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Übersicht
Beschreibung
“4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is an organic compound. It is also known as 4-Methyl-5-trifluoromethyl-4H-1,2,4-tri- azolin-3(2H)-thione . The molecular formula of the compound is C4H4F3N3S and it has a molecular weight of 183.155 .
Synthesis Analysis
The synthesis of “4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” can be achieved through several steps. For instance, 2-methyl-1,3,4-thiadiazole can undergo N-methylation reaction to produce 2-methyl-1,3,4-thiadiazole methylation product. Then, this product can react with ethanol to generate "4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one" .Molecular Structure Analysis
The molecular structure of “4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound appears as a white crystal or crystalline powder . It is soluble in alcohol, ketone, and ether organic solvents, but insoluble in water .Wissenschaftliche Forschungsanwendungen
I have conducted searches to gather information on the scientific research applications of “4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one”. However, the specific details for six to eight unique applications with separate and detailed sections as requested are not readily available in the search results.
Based on the information found, here is a general overview of some potential applications:
Insecticides and Fungicides
Derivatives of 1,2,3-triazole, which share a similar core structure with the compound , have been used as insecticides and fungicides due to their ability to disrupt biological pathways in pests .
Antimicrobial Activities
Some 1,2,4-triazole derivatives have shown good antimicrobial activities against various microorganisms . This suggests potential for the compound to be used in developing new antimicrobial agents.
Synthetic Chemistry
The 1,2,4-triazole core is a versatile scaffold in synthetic chemistry for creating compounds with structural diversity . This could imply various applications in material science or pharmaceuticals.
Medicinal Chemistry
The unique properties of trifluoromethyl groups in medicinal chemistry suggest that the compound could be useful in drug design and development .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O/c1-10-2(4(5,6)7)8-9-3(10)11/h1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKUFPKPQLWJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)

